An In-depth Technical Guide to the Chemical Properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine
An In-depth Technical Guide to the Chemical Properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine
An authoritative resource for researchers, scientists, and drug development professionals exploring the synthesis, characteristics, and applications of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen).
This technical guide provides a comprehensive overview of the core chemical properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine, a versatile Schiff base ligand also known as Salophen. This document details its synthesis, spectroscopic profile, thermal and electrochemical characteristics, and its significant roles in chemical sensing and as a ligand in anticancer metal complexes.
Synthesis and Structure
N,N'-Bis(salicylidene)-1,2-phenylenediamine is a tetradentate Schiff base ligand readily synthesized through the condensation reaction of salicylaldehyde and 1,2-phenylenediamine. This reaction is typically carried out in a 2:1 molar ratio in an alcohol solvent, such as ethanol or methanol, under reflux conditions. The product, a crystalline solid, can be isolated upon cooling and purified by recrystallization.[1]
Molecular Structure: The molecule consists of two salicylidene units linked by a 1,2-phenylenediamine bridge, creating a planar structure with two imine (C=N) bonds and two intramolecular hydrogen bonds between the phenolic hydroxyl groups and the imine nitrogen atoms.[1]
General Information:
| Property | Value |
| IUPAC Name | 2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol |
| Synonyms | Salophen, N,N'-Disalicylal-1,2-phenylenediamine |
| CAS Number | 3946-91-6 |
| Molecular Formula | C₂₀H₁₆N₂O₂ |
| Molecular Weight | 316.36 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 163 - 166 °C |
Experimental Protocols
Synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine
A detailed experimental protocol for the synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine is as follows:
Materials:
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Salicylaldehyde (20 mmol)
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1,2-phenylenediamine (10 mmol)
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Absolute Ethanol
Procedure:
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Dissolve 1,2-phenylenediamine (10 mmol) in absolute ethanol.
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Separately, dissolve salicylaldehyde (20 mmol) in absolute ethanol.
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Slowly add the 1,2-phenylenediamine solution to the salicylaldehyde solution with continuous stirring.
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Heat the resulting mixture to reflux for 3 hours at 60 °C.[1]
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Allow the mixture to cool to room temperature, which will result in the formation of a crystalline product.
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Collect the precipitate by filtration.
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Wash the collected solid with cold ethanol.
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Recrystallize the product from ethanol to obtain bright orange colored crystals.
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Dry the purified product in a vacuum desiccator. A typical yield for this process is around 65%.[1]
Caption: Synthesis workflow for N,N'-Bis(salicylidene)-1,2-phenylenediamine.
Spectroscopic Properties
The spectroscopic profile of N,N'-Bis(salicylidene)-1,2-phenylenediamine provides crucial information for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 13.20 | s | 2H, -OH (phenolic) |
| 8.92 | s | 2H, -CH=N- (azomethine) |
| 7.67 | dd | 2H, Ar-H |
| 7.50-7.35 | m | 6H, Ar-H |
| 7.04 | d | 2H, Ar-H |
| 6.92 | m | 2H, Ar-H |
¹³C NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 163.86 | C=N |
| 161.49 | C-O |
| 142.70 | Ar-C |
| 133.50 | Ar-CH |
| 132.47 | Ar-CH |
| 127.83 | Ar-CH |
| 119.87 | Ar-CH |
| 119.36 | Ar-C |
| 119.10 | Ar-CH |
| 117.69 | Ar-CH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of N,N'-Bis(salicylidene)-1,2-phenylenediamine exhibits characteristic absorption bands that confirm its molecular structure.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (intramolecular H-bond) |
| ~3050 | C-H stretching (aromatic) |
| ~1611 | C=N stretching (imine) |
| ~1577 | C=C stretching (aromatic) |
| ~1400 | O-H bending |
| ~1290 | C-O stretching (phenolic) |
| ~1196 | C-N stretching |
The disappearance of the N-H stretching bands of the 1,2-phenylenediamine precursor (typically around 3300-3400 cm⁻¹) and the appearance of the strong C=N stretching vibration are key indicators of Schiff base formation.[1]
UV-Visible (UV-Vis) Spectroscopy
In ethanol solution, N,N'-Bis(salicylidene)-1,2-phenylenediamine typically displays two main absorption maxima.
| Wavelength (λmax, nm) | Assignment |
| ~260 | π → π* transition (aromatic rings) |
| ~320-400 | n → π* transition (C=N chromophore) and π → π* transition of the conjugated system |
Thermal and Electrochemical Properties
Thermal Analysis
While specific TGA and DSC data for the free N,N'-Bis(salicylidene)-1,2-phenylenediamine ligand are not extensively reported in the literature, analysis of related salophen complexes and similar Schiff bases provides insight into their thermal stability. Generally, these compounds are thermally stable, with decomposition often occurring at temperatures above 200°C. For instance, a related N,N'–bis(salicylidene)-1,3-propanediamine ligand showed significant weight loss occurring up to 850 °C in thermogravimetric analysis (TGA).[2]
Typical TGA/DSC Experimental Protocol:
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Instrument: Simultaneous Thermal Analyzer (TGA/DSC)
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Sample Pan: Aluminum or platinum
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Atmosphere: Nitrogen or air
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Heating Rate: 10-20 °C/min
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Temperature Range: Room temperature to 800-1000 °C
Electrochemical Properties
Cyclic voltammetry (CV) studies of N,N'-Bis(salicylidene)-1,2-phenylenediamine and its metal complexes reveal their redox behavior. The free ligand typically shows irreversible oxidation and reduction waves. When complexed with a metal ion, such as Ni(II), the complex can exhibit quasi-reversible redox processes corresponding to the metal center's oxidation state change (e.g., Ni(II)/Ni(III)).
Typical Cyclic Voltammetry Experimental Protocol:
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Potentiostat: A standard three-electrode potentiostat.
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Working Electrode: Glassy carbon electrode.
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Reference Electrode: Ag/Ag⁺ or Saturated Calomel Electrode (SCE).
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Counter Electrode: Platinum wire.
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Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an appropriate solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Concentration: Typically in the millimolar range.
Applications in Chemical Sensing and Drug Development
Fluorescence-Based Metal Ion Sensing
N,N'-Bis(salicylidene)-1,2-phenylenediamine and its derivatives are known to exhibit fluorescence, which can be significantly enhanced upon coordination with certain metal ions. This property makes them valuable as fluorescent chemosensors. The mechanism of fluorescence enhancement is often attributed to Chelation-Enhanced Fluorescence (CHEF) . In the free ligand, photoinduced electron transfer (PET) from the nitrogen lone pairs can quench fluorescence. Upon chelation with a metal ion, the lone pair electrons are involved in bonding, which inhibits the PET process. Additionally, the formation of a rigid complex restricts intramolecular rotations and vibrations, reducing non-radiative decay pathways and leading to an increase in fluorescence quantum yield.
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
Anticancer Activity of Metal Complexes
Metal complexes of N,N'-Bis(salicylidene)-1,2-phenylenediamine, particularly with iron (Fe), have demonstrated significant anticancer properties. These complexes can induce apoptosis (programmed cell death) in cancer cells, often with selectivity over non-cancerous cells.
The proposed mechanism of action involves the intrinsic pathway of apoptosis. The salophen-metal complex can lead to an increase in reactive oxygen species (ROS) within the cancer cell. This oxidative stress can cause damage to mitochondria, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which then cleave various cellular substrates, ultimately leading to cell death.[3][4][5]
Caption: Intrinsic apoptosis pathway induced by salophen-metal complexes.
Conclusion
N,N'-Bis(salicylidene)-1,2-phenylenediamine is a Schiff base ligand of significant interest due to its straightforward synthesis, well-defined chemical properties, and versatile applications. Its ability to form stable metal complexes has led to its use in the development of fluorescent chemosensors and promising anticancer agents. This technical guide provides a foundational understanding of its key chemical characteristics, offering valuable information for researchers and professionals in the fields of chemistry, materials science, and drug development. Further research into the thermal properties of the free ligand and the elucidation of detailed biological pathways will continue to expand its potential applications.
References
- 1. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE(94-93-9) 13C NMR spectrum [chemicalbook.com]
- 2. rupress.org [rupress.org]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
